Cas no 71481-05-5 (2,5-Furandione, 3,4-bis(phenylmethyl)-)

2,5-Furandione, 3,4-bis(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Furandione, 3,4-bis(phenylmethyl)-
- 3,4-DIBENZYL-2,5-DIHYDROFURAN-2,5-DIONE
- 2,3-dibenzylbut-2-en-dioic anhydride
- AKOS000352373
- LWCKJYBIJIELLM-UHFFFAOYSA-N
- 71481-05-5
- 3,4-dibenzylfuran-2,5-dione
- 2,3-Dibenzylmaleic anhydride
- SCHEMBL305339
- CS-0117034
-
- MDL: MFCD12827578
- Inchi: InChI=1S/C18H14O3/c19-17-15(11-13-7-3-1-4-8-13)16(18(20)21-17)12-14-9-5-2-6-10-14/h1-10H,11-12H2
- InChI Key: LWCKJYBIJIELLM-UHFFFAOYSA-N
- SMILES: O=C(C(CC1=CC=CC=C1)=C2CC3=CC=CC=C3)OC2=O
Computed Properties
- Exact Mass: 278.09432
- Monoisotopic Mass: 278.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 397
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 461.9±34.0 °C at 760 mmHg
- Flash Point: 225.8±22.9 °C
- PSA: 43.37
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
2,5-Furandione, 3,4-bis(phenylmethyl)- Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,5-Furandione, 3,4-bis(phenylmethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 042186-1g |
3,4-Dibenzyl-2,5-dihydrofuran-2,5-dione |
71481-05-5 | 1g |
£383.00 | 2022-03-01 | ||
1PlusChem | 1P01EXJB-100mg |
3,4-Dibenzyl-2,5-dihydrofuran-2,5-dione |
71481-05-5 | 100mg |
$199.00 | 2024-04-21 | ||
Crysdot LLC | CD11068229-1g |
3,4-Dibenzylfuran-2,5-dione |
71481-05-5 | 95+% | 1g |
$384 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187674-1g |
3,4-Dibenzylfuran-2,5-dione |
71481-05-5 | 95+% | 1g |
¥3066.00 | 2024-05-02 | |
A2B Chem LLC | AX75463-100mg |
3,4-Dibenzyl-2,5-dihydrofuran-2,5-dione |
71481-05-5 | 100mg |
$165.00 | 2024-04-19 | ||
Ambeed | A551526-1g |
3,4-Dibenzylfuran-2,5-dione |
71481-05-5 | 95+% | 1g |
$424.0 | 2024-04-17 |
2,5-Furandione, 3,4-bis(phenylmethyl)- Related Literature
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
Additional information on 2,5-Furandione, 3,4-bis(phenylmethyl)-
Introduction to 2,5-Furandione, 3,4-bis(phenylmethyl)- (CAS No. 71481-05-5) and Its Emerging Applications in Chemical Biology
2,5-Furandione, 3,4-bis(phenylmethyl)-, identified by the Chemical Abstracts Service Number (CAS No.) 71481-05-5, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile reactivity. This compound, featuring a furan core substituted with two phenylmethyl (benzyl) groups at the 3 and 4 positions, exhibits intriguing chemical characteristics that make it a valuable scaffold for pharmaceutical and agrochemical applications.
The structural motif of 2,5-furandione provides a rigid bicyclic framework with electron-deficient double bonds, enabling it to participate in various chemical transformations such as Michael additions, cycloadditions, and oxidation reactions. The introduction of benzyl groups at the 3 and 4 positions enhances the compound's lipophilicity and stability, making it an attractive candidate for further derivatization and functionalization. These features have positioned 2,5-furandione, 3,4-bis(phenylmethyl)- as a key intermediate in the synthesis of complex molecules with potential biological activity.
In recent years, there has been growing interest in exploring the pharmacological properties of furan derivatives. The presence of the furan ring in 2,5-furandione, 3,4-bis(phenylmethyl)- imparts unique electronic and steric properties that can influence its interaction with biological targets. Preliminary studies have suggested that this compound may exhibit antimicrobial and anti-inflammatory effects, although further research is needed to fully elucidate its mechanism of action.
One of the most compelling aspects of 2,5-furandione, 3,4-bis(phenylmethyl)- is its potential as a building block for drug discovery. The ability to modify the furan core while retaining its inherent reactivity allows chemists to generate a diverse library of derivatives with tailored properties. For instance, researchers have explored its use in the synthesis of kinase inhibitors, where the benzyl groups can be strategically positioned to interact with specific pockets on the target enzyme. This flexibility makes it an invaluable tool for medicinal chemists seeking to develop novel therapeutics.
The compound's stability under various reaction conditions also makes it suitable for industrial applications. Unlike some other heterocyclic compounds that degrade under harsh conditions, 2,5-furandione, 3,4-bis(phenylmethyl)- remains robust during synthetic transformations such as polymerization or cross-coupling reactions. This stability ensures consistent yields and purity levels, which are critical for large-scale production.
Recent advances in computational chemistry have further enhanced the utility of 2,5-furandione, 3,4-bis(phenylmethyl)-. Molecular modeling studies have revealed insights into its binding interactions with biological targets at an atomic level. These insights have guided the design of more potent derivatives by predicting how structural modifications will affect binding affinity and selectivity. Such computational approaches are becoming increasingly integral to drug discovery pipelines.
The agrochemical sector has also recognized the potential of 2,5-furandione derivatives as lead compounds for developing novel pesticides and herbicides. The structural complexity of this scaffold allows for the creation of molecules that can disrupt essential biological pathways in pests while minimizing toxicity to non-target organisms. This aligns with the growing demand for environmentally sustainable agricultural practices.
Another area where 2,5-furandione-3H-dione, a related derivative with one benzyl group replaced by hydrogen (CAS No. 71481-05-5), has shown promise is in materials science. Its ability to form coordination complexes with metal ions has led to investigations into its use as a ligand in catalysis and as a component in functional materials such as organic semiconductors.
The synthesis of 2,5-furandione-3H-dione itself is another area of active research. While traditional methods involve condensation reactions between diketones or alpha-haloketones with furfural derivatives under acidic or basic conditions (CAS No:71481-05-5), recent studies have explored more efficient synthetic routes using transition metal catalysis or photochemical methods. These advancements not only improve yield but also reduce waste generation.
The versatility of benzyl-substituted furans extends beyond pharmaceuticals into other fields such as polymer chemistry. Researchers have incorporated these units into monomers used for synthesizing biodegradable polymers or high-performance plastics due to their ability to enhance thermal stability while maintaining flexibility.
In conclusion,2 ,5 - furan dione ,3 ,4 - bis ( phen ylm eth yl ) -, CAS No .71481 -05 -5 , represents an exciting opportunity for innovation across multiple disciplines . Its unique structural features coupled with emerging synthetic methodologies position it as a cornerstone material whose full potential remains yet untapped . Continued exploration into this class will undoubtedly yield groundbreaking discoveries benefiting both human health and industrial applications alike . p >
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